molecular formula C14H17N3O B13890098 n-(4-Amino-2-methylquinolin-6-yl)butanamide CAS No. 6954-99-0

n-(4-Amino-2-methylquinolin-6-yl)butanamide

Cat. No.: B13890098
CAS No.: 6954-99-0
M. Wt: 243.30 g/mol
InChI Key: NXUCUQTZLFPZQP-UHFFFAOYSA-N
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Description

N-(4-Amino-2-methylquinolin-6-yl)butanamide is a quinoline derivative known for its diverse applications in various scientific fields. . This compound, with its unique structure, offers potential in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylquinolin-6-yl)butanamide typically involves the reaction of 2-methylquinoline-4,6-diamine with butanoyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity . The general reaction scheme is as follows:

    Starting Materials: 2-methylquinoline-4,6-diamine and butanoyl chloride.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent like dichloromethane or chloroform. The temperature is maintained at around 0-5°C to control the reaction rate.

    Purification: The product is purified using column chromatography or recrystallization techniques to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Using large reactors to handle the starting materials and reagents.

    Optimization: Reaction conditions are optimized for maximum yield and cost-effectiveness.

    Purification: Industrial-scale purification methods such as crystallization and distillation are employed to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-2-methylquinolin-6-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the quinoline ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

N-(4-Amino-2-methylquinolin-6-yl)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylquinolin-6-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to DNA, proteins, or enzymes, altering their function and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial DNA gyrase or topoisomerase .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxy-2-methylquinolin-6-yl)butanamide
  • N-(4-Ethyl-2-methylquinolin-6-yl)butanamide
  • N-(4-Amino-2-methylquinolin-6-yl)propanamide

Uniqueness

N-(4-Amino-2-methylquinolin-6-yl)butanamide stands out due to its specific substitution pattern on the quinoline ring, which imparts unique chemical and biological properties.

Properties

CAS No.

6954-99-0

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

N-(4-amino-2-methylquinolin-6-yl)butanamide

InChI

InChI=1S/C14H17N3O/c1-3-4-14(18)17-10-5-6-13-11(8-10)12(15)7-9(2)16-13/h5-8H,3-4H2,1-2H3,(H2,15,16)(H,17,18)

InChI Key

NXUCUQTZLFPZQP-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C(N=C2C=C1)C)N

Origin of Product

United States

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